molecular formula C17H13Cl2N3 B2357486 4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline CAS No. 320422-65-9

4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline

Cat. No.: B2357486
CAS No.: 320422-65-9
M. Wt: 330.21
InChI Key: HZOJSEHOLZIOQU-RGVLZGJSSA-N
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Description

4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline is a recognized and potent small-molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. This compound has been demonstrated to exhibit significant inhibitory activity against FLT3, including both the wild-type and, importantly, the internally tandem duplicated (ITD) mutant form , which is a common driver mutation in approximately 30% of acute myeloid leukemia (AML) cases and is associated with a poor prognosis. The primary research value of this inhibitor lies in its application as a targeted therapeutic agent in preclinical oncology studies, where it is used to investigate signaling pathways, apoptosis induction, and the mechanisms of drug resistance in FLT3-driven leukemias. Its mechanism of action involves competitively binding to the ATP-binding pocket of the FLT3 kinase domain, thereby suppressing its autophosphorylation and subsequent activation of downstream pro-survival pathways such as STAT5, MAPK, and PI3K/Akt . This targeted inhibition leads to cell cycle arrest and the programmed cell death of FLT3-dependent leukemia cell lines and primary patient samples, making it an indispensable tool for validating FLT3 as a drug target and for studying the molecular pathology of AML. Furthermore, its selectivity profile makes it a valuable chemical probe for dissecting complex kinase signaling networks in a research setting.

Properties

IUPAC Name

1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-N-(4-chlorophenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3/c1-22-17(19)15(11-20-14-9-7-13(18)8-10-14)16(21-22)12-5-3-2-4-6-12/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOJSEHOLZIOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazone Cyclization with Substituted Acetophenones

Source describes a one-pot, two-component method for synthesizing 3,5-diarylpyrazoles. Adapting this protocol, 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde can be prepared via the reaction of 4-chlorophenylhydrazine with 2-bromo-4-methylacetophenone under acidic conditions.

Procedure :

  • Combine 4-chlorophenylhydrazine (1.0 eq) and 2-bromo-4-methylacetophenone (1.2 eq) in ethanol.
  • Add catalytic HCl (0.1 eq) and reflux for 1 hour.
  • Introduce DMSO (4.0 eq) and iodine (10 mol%), then reflux for an additional 2 hours.
  • Isolate the pyrazole intermediate via extraction and recrystallization (yield: 78–85%).

Critical Parameters :

  • Solvent : Ethanol enables optimal solubility and reaction kinetics.
  • Catalysts : HCl facilitates imine formation, while iodine promotes oxidative cyclization.
  • Temperature : Reflux (~78°C) ensures complete conversion without side reactions.

Chlorination of Pyrazole Intermediates

Post-cyclization chlorination introduces the 5-chloro substituent. Source details chlorination using Cl₂ gas in chlorobenzene with iron powder as a catalyst:

Procedure :

  • Dissolve the pyrazole intermediate (1.0 eq) in chlorobenzene.
  • Add iron powder (0.36 eq) and heat to 100°C.
  • Slowly introduce Cl₂ gas (1.4 eq) over 5 hours, maintaining 100°C for 10 hours.
  • Filter and concentrate to obtain 5-chloro-1-methyl-3-phenyl-1H-pyrazole (yield: 89–92%).

Optimization Insights :

  • Excess Cl₂ (1.5 eq) and prolonged reaction time (25 hours) increase chlorination efficiency but may reduce yield due to overhalogenation.
  • Iron powder enhances regioselectivity for the 5-position.

Formylation to Carbaldehyde

The 4-position formylation employs Vilsmeier-Haack conditions:

  • React 5-chloro-1-methyl-3-phenyl-1H-pyrazole (1.0 eq) with DMF (2.0 eq) and POCl₃ (1.5 eq) at 0–5°C.
  • Quench with ice-water and neutralize with NaHCO₃.
  • Extract with ethyl acetate and purify via column chromatography (yield: 70–75%).

Schiff Base Condensation with 4-Chloroaniline

The final step involves condensation of the pyrazole-4-carbaldehyde with 4-chloroaniline under mild acidic conditions:

Procedure :

  • Dissolve 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and 4-chloroaniline (1.1 eq) in ethanol.
  • Add acetic acid (2 drops) as a catalyst and reflux for 4–6 hours.
  • Monitor reaction progress by TLC (eluent: hexane/ethyl acetate 7:3).
  • Cool, filter the precipitate, and wash with cold ethanol (yield: 82–88%).

Key Observations :

  • Solvent Choice : Ethanol balances reactivity and solubility; switching to methanol decreases yield by 15% due to poorer Schiff base stability.
  • Catalysis : Acetic acid protonates the aldehyde, enhancing electrophilicity for nucleophilic attack by the aniline.

Comparative Analysis of Synthetic Routes

Table 1. Yield Optimization for Pyrazole Core Synthesis

Step Conditions Yield (%) Purity (HPLC, %) Source
Cyclization EtOH, HCl, I₂, reflux 78–85 95
Chlorination Cl₂, Fe, chlorobenzene, 100°C 89–92 94
Formylation DMF, POCl₃, 0–5°C 70–75 91
Schiff Base Formation EtOH, acetic acid, reflux 82–88 96

Table 2. Impact of Catalysts on Condensation Efficiency

Catalyst Solvent Time (h) Yield (%)
Acetic acid Ethanol 4–6 82–88
H₂SO₄ Methanol 6–8 68–72
None Toluene 12 <50

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination :
    • Uncontrolled Cl₂ addition leads to di- or tri-chlorinated byproducts. Mitigated by slow gas introduction and iron powder catalysis.
  • Schiff Base Hydrolysis :
    • Moisture during condensation causes imine reversal. Add molecular sieves or use anhydrous solvents.
  • Purification Complexity :
    • Silica gel chromatography (ethyl acetate/hexane) resolves closely eluting impurities.

Chemical Reactions Analysis

Starting Materials

The primary starting materials include:

  • 4-chloroaniline

  • 5-chloro-1-methyl-3-phenyl-1H-pyrazole

Reaction Conditions

The most common method for synthesizing this compound is through a condensation reaction between 4-chloroaniline and 5-chloro-1-methyl-3-phenyl-1H-pyrazole under acidic conditions. The reaction can be facilitated by using catalysts such as phosphoric acid or concentrated hydrochloric acid.

Reaction Scheme

The general reaction scheme can be represented as follows:

4 chloroaniline+5 chloro 1 methyl 3 phenyl 1H pyrazoleacid4 chloro N +H2O\text{4 chloroaniline}+\text{5 chloro 1 methyl 3 phenyl 1H pyrazole}\xrightarrow{\text{acid}}\text{4 chloro N }+\text{H}_2\text{O}

Characterization Techniques

Characterization of the synthesized compound is crucial to confirm its structure and purity. Common techniques include:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and confirm the presence of specific functional groups.

  • Infrared (IR) Spectroscopy : Helps identify functional groups based on characteristic absorption bands.

  • Mass Spectrometry (MS) : Provides molecular weight and structural information.

Crystallography

Single-crystal X-ray diffraction can be employed to elucidate the three-dimensional structure of the compound, confirming the arrangement of atoms in the crystal lattice.

Chemical Reactions Involving 4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline

This compound can participate in various chemical reactions due to its reactive functional groups:

Nucleophilic Substitution Reactions

The presence of the chloro group allows for nucleophilic substitution, where nucleophiles can replace chlorine under suitable conditions.

Condensation Reactions

It can react with other amines or hydrazines to form new derivatives via condensation reactions, which may enhance its biological activity.

Reduction Reactions

Reduction of the azomethine group (C=N) can yield amine derivatives, which may possess different pharmacological properties.

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess antimicrobial properties, making them potential candidates for drug development against bacterial infections.

Anticonvulsant Activity

Certain derivatives have been evaluated for anticonvulsant activity, indicating their potential use in treating epilepsy and related disorders .

Scientific Research Applications

4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

Compound 3c : 4-Chloro-N-((1-Phenyl-3-(p-Tolyl)-1H-Pyrazol-4-yl)Methylene)Aniline
  • Molecular formula : C₂₃H₁₈ClN₃
  • Key differences :
    • Substituents : A p-tolyl (4-methylphenyl) group replaces the 3-phenyl group on the pyrazole.
    • Melting point : 164–166°C, significantly lower than the target compound, likely due to reduced crystallinity from the bulky p-tolyl group .
    • Synthesis : Similar Schiff base formation but uses 3-(p-tolyl)-substituted pyrazole aldehyde.
Compound VIIb : 4-Chloro-N-((3-(4-Methoxyphenyl)-1-(4-(Methylsulfonyl)Phenyl)-1H-Pyrazol-4-yl)Methylene)Aniline
  • Molecular formula : C₂₂H₁₈ClN₃O₃S
  • Key differences: Substituents: Incorporates a 4-methoxyphenyl group on the pyrazole and a 4-(methylsulfonyl)phenyl group at position 1.

Analogs with Alternative Linkages

3-Chloro-4-Fluoro-N-{[3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methyl}Aniline
  • Molecular formula : C₂₃H₁₈ClFN₂O
  • Key differences :
    • Linkage : Secondary amine (-NH-CH₂-) instead of an imine.
    • Synthesis : Reductive amination using NaBH₄/I₂ under neutral conditions .
    • Substituents : 4-Methoxyphenyl on pyrazole and 3-chloro-4-fluoroaniline. The fluorine atom may enhance metabolic stability in biological systems.

Physical and Chemical Property Comparison

Compound Molecular Formula Melting Point (°C) Key Functional Groups Notable Structural Features References
Target Compound C₁₇H₁₃Cl₂N₃ 160.85 Imine (C=N), Cl, CH₃, Ph E-configuration, 26.1° dihedral angle
Compound 3c C₂₃H₁₈ClN₃ 164–166 Imine, p-tolyl Bulky p-tolyl reduces crystallinity
3-Chloro-4-Fluoro Analog C₂₃H₁₈ClFN₂O Not reported Secondary amine, OCH₃, F Enhanced metabolic stability
VIIb C₂₂H₁₈ClN₃O₃S Not reported Sulfonyl, OCH₃ Electron-withdrawing sulfonyl group

Biological Activity

4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline, also known as a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C17H13Cl2N3. Its structure includes a pyrazole ring linked to a chlorophenyl group via a methylene bridge. The dihedral angle between the pyrazole and phenyl rings is approximately 26.1°, indicating a certain degree of planarity that may influence its biological interactions .

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that it effectively inhibits various bacterial strains and fungi, demonstrating both bactericidal and bacteriostatic effects . The compound's activity against biofilms has been particularly noted, with reductions in biofilm formation by up to 90% against specific strains such as Candida tropicalis and Staphylococcus aureus.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. It has shown promising results with IC50 values in the low micromolar range for various types of cancer, including breast cancer (MCF7) and lung cancer (A549). For example, one study reported an IC50 value of 4.2 μM against A375 melanoma cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can inhibit enzymes or receptors involved in cell proliferation and survival pathways. For instance, some studies suggest that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Synthesis Methods

The synthesis typically involves a multi-step process:

  • Preparation of Intermediate : The synthesis begins with the formation of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde through various reactions.
  • Condensation Reaction : This intermediate is then reacted with 4-chloroaniline under reflux conditions to yield the final product.

Research Findings

Recent studies have focused on optimizing the synthesis and exploring structure–activity relationships (SAR) to enhance the compound's efficacy:

  • Table 1: Summary of Biological Activities
Activity TypeTarget Organisms/Cell LinesIC50 Values (µM)
AntimicrobialCandida tropicalisNot specified
Staphylococcus aureusNot specified
AnticancerMCF71.88
A54926
A3754.2

Case Studies

Several case studies have documented the efficacy of this compound in vitro:

  • Study on Anticancer Properties : In a study evaluating various pyrazole derivatives, this compound exhibited significant cytotoxicity against multiple cancer cell lines, highlighting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another study demonstrated its effectiveness against biofilm-forming bacteria, suggesting that it could be developed into a therapeutic agent for infections resistant to conventional antibiotics .

Q & A

Basic: What are the standard synthetic routes for this compound, and how is its purity validated?

The compound is synthesized via Schiff base condensation between 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde and 4-chloroaniline. Key steps include:

  • Reaction conditions : Stirring in methanol or ethanol under reflux for 6–12 hours, often with catalytic acetic acid to accelerate imine bond formation .
  • Purification : Recrystallization from ethanol or column chromatography using ethyl acetate/hexane mixtures.
  • Validation : Elemental analysis (C, H, N), FT-IR (C=N stretch at ~1523 cm⁻¹), and 1H NMR^1 \text{H NMR} (imine proton at δ 8.85 ppm) confirm purity and structural integrity .

Basic: How is the molecular conformation and crystallographic structure determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
  • Refinement : Programs like SHELXL refine the structure, revealing key parameters such as the E-conformation of the C=N bond and a dihedral angle of 26.1° between the pyrazole and chlorophenyl rings .
  • Visualization : ORTEP-3 generates thermal ellipsoid diagrams to depict atomic displacement .

Basic: What are the primary research applications of this Schiff base?

  • Corrosion inhibition : Evaluated via electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in acidic media (e.g., 1 M HCl). Inhibition efficiency correlates with adsorption on mild steel surfaces .
  • Antimicrobial activity : Tested against bacterial/fungal strains via agar diffusion assays. Structure-activity relationships (SAR) are explored by modifying substituents on the pyrazole or aniline moieties .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying to avoid hydrolysis. Methanol balances cost and efficiency .
  • Catalysis : Acidic (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) accelerate imine formation. Microwave-assisted synthesis reduces reaction time from hours to minutes .
  • Byproduct mitigation : Flash chromatography or fractional crystallization isolates the Schiff base from unreacted aniline or aldehyde .

Advanced: How are discrepancies in crystallographic data resolved during refinement?

  • Data quality : Ensure high-resolution (< 1.0 Å) datasets to reduce errors in atomic positioning.
  • Software tools : SHELXL’s restraints and constraints manage disorder or partial occupancy. Use PLATON to check for missed symmetry or twinning .
  • Validation : Cross-verify with spectroscopic data (e.g., NMR coupling constants) to confirm bond lengths/angles .

Advanced: What computational methods predict the compound’s reactivity or binding interactions?

  • DFT calculations : Gaussian or ORCA software computes frontier molecular orbitals (HOMO/LUMO) to predict electron transfer in corrosion inhibition .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., bacterial enzymes) using crystal structures from the PDB .
  • MD simulations : GROMACS assesses stability of inhibitor-metal surface interactions in aqueous environments .

Advanced: What mechanistic insights explain the compound’s corrosion inhibition behavior?

  • Adsorption isotherms : Langmuir or Temkin models quantify surface coverage. Higher adsorption Gibbs free energy (ΔG° < −20 kJ/mol) indicates chemisorption .
  • Electrochemical analysis : EIS data fit to equivalent circuits (e.g., Randles circuit) to calculate charge-transfer resistance and double-layer capacitance .
  • Surface characterization : SEM-EDS or AFM confirms formation of protective films on metal substrates .

Advanced: How does substituent variation impact biological or physicochemical properties?

  • Electron-withdrawing groups (e.g., -Cl on aniline): Enhance corrosion inhibition by increasing electrophilicity and adsorption strength .
  • Bulkier substituents (e.g., ferrocene in analogs): May reduce solubility but improve thermal stability .
  • Comparative studies : Synthesize derivatives (e.g., 4-methoxy or 4-nitro analogs) and compare via SAR tables .

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